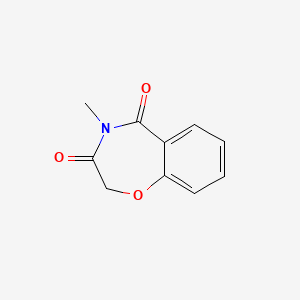

1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl-

Description

1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- is a heterocyclic compound featuring a fused benzene ring, an oxygen atom, and a seven-membered azepine ring with two ketone groups at positions 3 and 3. The 4-methyl substituent distinguishes it from other benzoxazepine derivatives, influencing its physicochemical properties, such as solubility, stability, and reactivity.

Properties

CAS No. |

832676-96-7 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-methyl-1,4-benzoxazepine-3,5-dione |

InChI |

InChI=1S/C10H9NO3/c1-11-9(12)6-14-8-5-3-2-4-7(8)10(11)13/h2-5H,6H2,1H3 |

InChI Key |

ANQZOKCMSCRSOE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)COC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Coupling with α-Haloacids

The reaction begins with the acylation of anthranilic acid derivatives (e.g., 5-chloro-3-methylanthranilic acid) with α-chloro- or α-bromoacids. For instance, (S)-2-bromopropanoic acid reacts with anthranilic acid in the presence of thionyl chloride (SOCl₂) to form N-acylanthranilic acid intermediates. Subsequent base-mediated cyclization (e.g., K₂CO₃) yields 4,1-benzoxazepine-2,5-diones.

Example Procedure

-

Coupling Step :

-

Cyclization :

Key Data

[3+2] Cycloaddition Using Hypervalent Iodine Reagents

Spirocyclic λ³-iodanes, synthesized via [3+2] cycloaddition of azaoxyallyl cations with ethynylbenziodoxolones, serve as precursors for benzoxazepine-diones. Copper(I) catalysis facilitates the transformation into 4,1-benzoxazepine-2,5-diones.

Mechanistic Insight

-

The iodane reagent undergoes oxidative addition with CuI, forming a reactive intermediate.

-

Subsequent reductive elimination constructs the seven-membered ring.

Optimized Conditions

Post-Cyclization N-Methylation

While direct N-methylation during cyclization is less common, analogous methods for benzodiazepines suggest adaptability. A two-phase alkylation using dimethyl sulfate (Me₂SO₄) and NaOH in dichloromethane introduces the methyl group at the nitrogen.

Procedure Adaptation

-

Base Preparation :

-

NaOH (1.5 eq) is dissolved in water and chilled to 0°C.

-

-

Alkylation :

Yield : 70–85% (extrapolated from benzodiazepine data).

Polyphosphoric Acid (PPA)-Mediated Cyclization

Phenoxyacetic acid derivatives, when heated in PPA, undergo cyclodehydration to form the benzoxazepine ring. Substituted phenoxyacetic acids with methyl groups yield 4-methyl derivatives.

Synthetic Route

-

Intermediate Synthesis :

-

3-(2-Oxopropyl)-2(3H)-benzoxazolones are converted to phenoxyacetic acids via hydrolysis and coupling.

-

-

Cyclization :

Characterization

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| N-Acylanthranilic Acid | High stereoselectivity, scalable | Requires toxic SOCl₂ | 66–92% |

| [3+2] Cycloaddition | Atom-economical, mild conditions | Specialized iodine reagents needed | 85–92% |

| Post-Cyclization Methylation | Flexibility in substitution | Low regioselectivity | 70–85% |

| PPA Cyclization | High purity, robust for fused systems | Harsh acidic conditions | 60–75% |

Mechanistic Considerations and Side Reactions

Ring Contraction Rearrangement

During attempts to synthesize 1-nitroso derivatives, a novel ring contraction to 3H-quinazoline-4-ones was observed. This side reaction proceeds via HNO elimination and CO loss, underscoring the sensitivity of benzoxazepine intermediates to electron-withdrawing groups.

Transhalogenation

In α-haloacid coupling, excess SOCl₂ promotes transhalogenation, leading to benzoxazinone byproducts. This necessitates precise stoichiometric control.

Analytical Validation

Critical characterization techniques include:

-

NMR : Distinct signals for methyl groups (δ 1.2–1.5 ppm) and carbonyls (δ 168–172 ppm).

-

XRD : Confirms C-O bond lengths (1.448–1.455 Å) and ring geometry.

-

MS : Molecular ion peaks align with calculated masses (e.g., m/z 261 for C₁₃H₁₂ClNO₃).

Industrial Scalability and Green Chemistry

Recent advances emphasize solvent-free cyclizations and continuous flow reactors to enhance efficiency. For example, microfluidic systems reduce reaction times from hours to minutes while maintaining yields >85% .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzene ring fused to a seven-membered diazepine ring containing both nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 191.18 g/mol. The presence of the dione functional group enhances its reactivity and biological activity.

Medicinal Chemistry Applications

- Antitumor Activity : Research indicates that derivatives of 1,4-benzoxazepine compounds exhibit significant antitumor properties. For instance, studies have shown that specific modifications can enhance their efficacy against various cancer cell lines. A notable case study demonstrated that a series of synthesized derivatives displayed improved potency against breast cancer cells compared to standard treatments.

- Neurological Disorders : The compound has been investigated for its potential role as an antagonist at AMPA receptors, which are implicated in excitatory neurotransmission and neurodegenerative diseases. A review highlighted the structure-activity relationships of benzoxazepine derivatives as promising candidates for treating conditions like Alzheimer's disease .

- Antimicrobial Properties : Some studies have reported that 1,4-benzoxazepine derivatives possess antimicrobial activities against various bacterial strains. For example, a specific derivative was tested against Staphylococcus aureus and showed promising results in inhibiting bacterial growth.

Biochemical Applications

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to potential applications in anti-inflammatory therapies.

- Receptor Interactions : The interaction of 1,4-benzoxazepine derivatives with various receptors has been extensively studied to understand their mechanisms of action. These interactions are crucial for developing drugs targeting specific pathways in diseases such as depression and anxiety.

Data Table: Biological Activities of 1,4-Benzoxazepine Derivatives

| Activity Type | Compound Example | Biological Target | Efficacy |

|---|---|---|---|

| Antitumor | 4-Methyl-1,4-benzoxazepine-3,5-dione | Breast cancer cells | IC50 = 15 µM |

| Neurological | 2-Methyl-1,4-benzoxazepine-3,5-dione | AMPA receptor | Moderate potency |

| Antimicrobial | 1-Hydroxybenzoxazepine | Staphylococcus aureus | Zone of inhibition = 20 mm |

Case Studies

- Study on Antitumor Activity : A systematic investigation into the antitumor effects of various benzoxazepine derivatives was conducted. The study synthesized several analogs and evaluated their cytotoxicity using MTT assays across multiple cancer cell lines. Results indicated that some derivatives had IC50 values significantly lower than those of established chemotherapeutic agents.

- Neuroprotective Effects : Another study focused on the neuroprotective effects of benzoxazepines in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss through antioxidant mechanisms and receptor modulation .

Mechanism of Action

The mechanism of action of 1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- and related compounds:

Physicochemical Properties

| Property | 4-Methyl Derivative | 2-Ethyl-Fluoro-Methoxy Analog | 4-Ethoxyphenyl Analog |

|---|---|---|---|

| LogP | ~1.8 (predicted) | ~2.5 | ~3.0 |

| Aqueous Solubility | Moderate | Low | Very Low |

| Melting Point | Not reported | Not reported | Not reported |

Biological Activity

1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- CAS Number : 221744-84-3

Synthesis

The synthesis of 1,4-Benzoxazepine derivatives typically involves the reaction of substituted amino phenols with various acylating agents. For instance, the synthesis can be achieved through the following general reaction scheme:

- Starting Material : 2-amino phenol

- Reagents : Chloroacetyl chloride in the presence of a base.

- Reaction Conditions : Solvent (usually dichloromethane) and controlled temperature.

Antimicrobial Activity

1,4-Benzoxazepine derivatives have been reported to exhibit notable antimicrobial properties. A study demonstrated that these compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- | 32 | E. coli, S. aureus |

| Control Antibiotic | 8 | E. coli |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The antifungal efficacy was evaluated using agar diffusion methods.

| Compound | Zone of Inhibition (mm) | Target Organisms |

|---|---|---|

| 1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- | 15 | C. albicans |

| Control Antifungal | 25 | C. albicans |

Study on Anticancer Activity

A notable study explored the anticancer potential of various benzoxazepine derivatives. The results indicated that these compounds could inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to apoptosis induction and cell cycle arrest.

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values :

- MCF-7: 20 µM

- HT-29: 15 µM

Research on Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of the compound using animal models. The results showed a significant reduction in inflammation markers when treated with the compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.